molecular formula C8H8O5 B017060 5-Acetoxymethyl-2-furancarboxylic acid CAS No. 90345-66-7

5-Acetoxymethyl-2-furancarboxylic acid

Cat. No. B017060
CAS RN: 90345-66-7
M. Wt: 184.15 g/mol
InChI Key: VEHIMKWMEKVUMD-UHFFFAOYSA-N
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Patent
US06020329

Procedure details

A mixture of 5-hydroxymethylfuran-2-carboxylic acid (5.90g), dry dichloromethane (100ml), pyridine (6.71ml), 4-dimethylaminopyridine (507mg), and acetic anhydride (4.21ml) was stirred for 2 hours at room temperature. The mixture was diluted with ethyl acetate and washed with 5M hydrochloric acid and brine (3 times), dried (MgSO4), and evaporated. The residue was re-evaporated twice from dry toluene to give the title acid as a solid (5.00g); δH [(CD3)2CO]2.05 (3H, s), 5.11 (2H, s), 6.62 (1H, d, J 4Hz), 7.17 (1H, d, J 4Hz) and 8.31 (1H, br s).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.71 mL
Type
reactant
Reaction Step One
Quantity
4.21 mL
Type
reactant
Reaction Step One
Quantity
507 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1.ClCCl.N1C=CC=CC=1.[C:20](OC(=O)C)(=[O:22])[CH3:21]>CN(C)C1C=CN=CC=1.C(OCC)(=O)C>[C:20]([O:1][CH2:2][C:3]1[O:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1)(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
OCC1=CC=C(O1)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
6.71 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
4.21 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
507 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5M hydrochloric acid and brine (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was re-evaporated twice from dry toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=C(O1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.